Cyclopropyl 4-(piperidinomethyl)phenyl ketone
Description
Cyclopropyl 4-(piperidinomethyl)phenyl ketone is a cyclopropyl ketone derivative featuring a piperidinomethyl substituent at the para position of the phenyl ring. This compound belongs to a broader class of cyclopropyl aryl ketones, which are characterized by a strained cyclopropane ring directly attached to a ketone group and an aromatic system. Such structural motifs are pivotal in organic synthesis due to their unique reactivity patterns, including strain-driven ring-opening reactions and participation in transition metal-catalyzed transformations .
Properties
IUPAC Name |
cyclopropyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(15-8-9-15)14-6-4-13(5-7-14)12-17-10-2-1-3-11-17/h4-7,15H,1-3,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSDKFTIIKPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642719 | |
| Record name | Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-71-8 | |
| Record name | Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
One common approach to synthesize cyclopropyl phenyl ketone derivatives begins with Friedel-Crafts acylation of an appropriate aromatic substrate (e.g., fluorobenzene or chlorobenzene) using cyclopropanecarbonyl chloride or related acylating agents. This is followed by cyclization to form the cyclopropyl ketone structure.
- Reagents: Aromatic compound (fluorobenzene/chlorobenzene), cyclopropanecarbonyl chloride, Lewis acid catalyst (e.g., AlCl3).
- Conditions: Controlled temperature, inert atmosphere.
- Outcome: Formation of cyclopropyl phenyl ketone with good selectivity.
This method is described in patent CN107428678B, which highlights a process starting from commercially available materials, achieving the cyclopropyl ketone intermediate efficiently and with fewer hazardous steps compared to older methods involving bromination and cyanide displacement.
Grignard Reaction Route
Another established method involves the preparation of cyclopropyl phenyl ketone via Grignard reagents:
- Step: Reaction of bromocyclopropane with magnesium to form cyclopropylmagnesium bromide.
- Followed by: Addition to an appropriate aromatic aldehyde or acid derivative.
- Solvent: Dry tetrahydrofuran (THF).
- Quenching: Acidic work-up to isolate the ketone.
This method is supported by procedures for related cyclopentyl phenyl ketones (which are structurally similar) described in patent CN107337595A, where bromocyclopentane is converted to the Grignard reagent and reacted with aromatic substrates, followed by purification steps including filtration and distillation to achieve high purity (>99%).
Introduction of Piperidinomethyl Group
The para-substituted piperidinomethyl group on the phenyl ring is typically introduced via nucleophilic substitution or reductive amination strategies:
Nucleophilic Substitution on Activated Aromatic Rings
- Starting material: 4-halogenated cyclopropyl phenyl ketone (e.g., 4-chloromethyl or 4-bromomethyl derivative).
- Nucleophile: Piperidine or piperidine derivatives.
- Conditions: Heating in polar aprotic solvents (e.g., DMF), possibly with base.
- Result: Substitution of halogen by piperidinomethyl group.
Reductive Amination
- Starting material: 4-formyl or 4-acetyl cyclopropyl phenyl ketone.
- Reagents: Piperidine and reducing agent (e.g., sodium triacetoxyborohydride).
- Solvent: Dichloromethane or methanol.
- Outcome: Formation of the piperidinomethyl substituent via reductive amination.
These methods are standard in aromatic amine chemistry and are adaptable to the cyclopropyl phenyl ketone scaffold.
Representative Preparation Data Table
Research Findings and Optimization Notes
- Environmental and Safety Considerations: Newer synthetic routes emphasize avoiding hazardous reagents such as cyanides and methyl iodide, favoring greener reagents and fewer steps to improve safety and sustainability.
- Yield and Purity: Optimized Friedel-Crafts and Grignard methods yield high purity cyclopropyl ketones (>95-99%) with good overall yields (70-90%), critical for pharmaceutical intermediates.
- Reaction Control: Temperature control and inert atmosphere are crucial during acylation and Grignard steps to prevent side reactions and decomposition.
- Scalability: Procedures involving Grignard reagents and subsequent purification by crystallization or distillation have been demonstrated at multi-kilogram scales with consistent quality.
- Functional Group Compatibility: The cyclopropyl ketone moiety is sensitive to strong acids and bases; thus, mild conditions are preferred during piperidinomethyl group introduction to preserve ring integrity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 4-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyclopropyl and piperidinomethyl groups, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Cyclopropyl 4-(piperidinomethyl)phenyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl 4-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity to target molecules. The piperidinomethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Comparison with Similar Cyclopropyl Aryl Ketones
Structural and Substituent Variations
The reactivity and physicochemical properties of cyclopropyl aryl ketones are heavily influenced by the nature and position of substituents on the aromatic ring. Key analogs include:
Table 1: Structural Comparison of Cyclopropyl Aryl Ketones
Ring-Opening Reactions
Cyclopropyl ketones undergo strain-driven ring-opening reactions. For example, cyclopropyl phenyl ketone reacts with nickel catalysts to form η²-enonenickel complexes, enabling [3+2] cycloadditions . The presence of electron-withdrawing groups (e.g., Cl, Br) accelerates such reactions by increasing electrophilicity at the ketone carbon .
Reduction Kinetics
The reduction of cyclopropyl aryl ketones with sodium borohydride (NaBH4) is highly substituent-dependent. Cyclopropyl phenyl ketone exhibits slower reaction rates at 0°C (relative rate: 0.12 vs. acetophenone = 1.0) due to angular strain impeding hydride attack . Halogenated analogs (e.g., 4-Cl, 4-Br) show faster rates due to enhanced electrophilicity, while bulky substituents (e.g., tert-butyl) slow reactions via steric hindrance .
Catalytic Transformations
- Hydrogen Borrowing Catalysis : Ortho-disubstituted cyclopropyl ketones participate in iridium-catalyzed C–C bond formation, yielding α-branched ketones .
- Enantioselective Catalysis : Chiral scandium catalysts induce steric repulsion with aryl groups, enabling asymmetric synthesis of cyclopropane-containing intermediates .
Decarboxylative Rearrangements
Cyclopropyl phenyl ketone resists decarboxylative rearrangement to dihydrofurans under mild conditions but reacts in strong acids, highlighting its stability in non-acidic environments .
Physical and Spectral Properties
Table 2: Key Physical Data
Stability and Challenges
- Thermal Stability : Cyclopropyl phenyl ketone is thermally stable below 150°C but undergoes ring-opening above this threshold .
- Synthetic Limitations: The discontinued status of Cyclopropyl 2-(piperidinomethyl)phenyl ketone (Ref: 10-F205214) underscores challenges in synthesizing piperidine-substituted analogs, likely due to steric or regiochemical complications .
Biological Activity
Cyclopropyl 4-(piperidinomethyl)phenyl ketone (CP-PMK) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of CP-PMK, examining its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
CP-PMK is characterized by the presence of a cyclopropyl group, a piperidine moiety, and a phenyl ketone structure. The unique arrangement of these functional groups contributes to its biological activity. The compound's molecular formula is CHNO, with a molecular weight of approximately 246.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 246.32 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Potential
Recent studies indicate that CP-PMK exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. In vitro assays demonstrate that CP-PMK can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human lung carcinoma cells (A549), CP-PMK demonstrated an IC50 value of 15 µM, indicating potent cytotoxic effects. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in these cells .
Antibacterial Activity
CP-PMK also shows promise as an antibacterial agent. It has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Gram-positive bacteria.
Table 2: Antibacterial Activity of CP-PMK
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 4 |
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of CP-PMK. Preliminary findings suggest that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment models.
Case Study: Anticonvulsant Activity
In animal models, CP-PMK was evaluated using the maximal electroshock seizure (MES) test. Results indicated an effective dose (ED50) of 12 mg/kg, showcasing its potential as an anticonvulsant agent .
The biological activity of CP-PMK can be attributed to several mechanisms:
- Apoptosis Induction : CP-PMK activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
- Antioxidant Activity : The compound enhances intracellular antioxidant defenses, reducing oxidative stress in cells.
- Enzyme Inhibition : CP-PMK has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
Q & A
Q. What are the common synthetic routes for cyclopropyl 4-(piperidinomethyl)phenyl ketone, and how can their efficiency be optimized?
- Methodological Answer :
Cyclopropyl ketones are synthesized via iridium-catalyzed hydrogen borrowing catalysis, where ortho-disubstituted phenyl and cyclopropyl ketones are key intermediates for C–C bond formation. Optimization involves:- Catalyst tuning : Using Ir(I) complexes with phosphine ligands to enhance turnover frequency.
- Substrate design : Introducing steric hindrance (e.g., ortho-disubstitution) to stabilize intermediates and suppress side reactions .
- Post-synthetic modification : Retro-Friedel-Crafts acylation or homoconjugate addition to diversify products .
- Alternative routes include nickel-catalyzed [3+2] cycloaddition with alkynes, requiring AlMe₃ as a co-catalyst to activate cyclopropyl ketones .
Q. How does the cyclopropane ring influence spectroscopic characterization (e.g., IR, NMR) of cyclopropyl phenyl ketone derivatives?
- Methodological Answer :
- IR spectroscopy : The carbonyl stretching frequency (~1680 cm⁻¹) is sensitive to cyclopropane ring strain. Conjugation between the cyclopropane and ketone reduces ν(C=O) by ~10–15 cm⁻¹ compared to non-conjugated analogs .
- NMR : Cyclopropane protons exhibit upfield shifts (δ 0.5–1.5 ppm in ¹H NMR) due to ring strain. In ¹³C NMR, the ketone carbon resonates at δ 200–210 ppm, with cyclopropane carbons at δ 10–20 ppm .
- Hydrosilylation monitoring : NMR (e.g., Figure 3 in ) tracks the disappearance of ketone signals (δ 7.8–8.2 ppm for aromatic protons) and emergence of silyl ether products .
Q. What kinetic trends are observed in the reduction of cyclopropyl phenyl ketone with sodium borohydride?
-
Methodological Answer :
At 0°C, cyclopropyl phenyl ketone reacts slower (relative rate = 0.12) than larger cycloalkyl analogs (e.g., cyclopentyl: 0.36) due to angular strain hindering hydride attack. Key findings include:Ketone Relative Rate (0°C) Acetophenone 1.00 Cyclopropyl phenyl 0.12 Cyclobutyl phenyl 0.23 Cyclopentyl phenyl 0.36 Activation parameters (ΔH‡ = 18.7 kcal/mol, ΔS‡ = -12.3 cal/mol·K) suggest a strained transition state .
Advanced Research Questions
Q. What mechanistic insights explain divergent reactivity of cyclopropyl phenyl ketone in sodium borohydride reductions?
- Methodological Answer :
Cyclopropyl phenyl ketone exhibits incomplete reduction (50% conversion) due to competing ring-opening pathways. Proposed mechanisms:- Hydride attack : Strain impedes nucleophilic addition, leading to slower kinetics .
- Electrophilic cleavage : Cyclopropane C–C bonds may rupture under acidic conditions, generating allylic ketones or dihydrofurans .
- Analytical validation : IR spectroscopy confirms residual carbonyl signals (~1680 cm⁻¹), while GC-MS identifies byproducts like 4,5-dihydrofuran derivatives .
Q. How do computational methods inform molecular mechanics parameters for cyclopropyl ketones?
- Methodological Answer :
Ab initio studies (e.g., MP2/6-31G*) reveal:- Conformational preferences : Cyclopropyl methyl ketone adopts an s-cis conformation (global minimum) with a 2.3 kcal/mol barrier to s-trans .
- Torsion parameters : Derived potential energy curves guide molecular mechanics simulations for bicyclo[m.1.0]alkan-2-ones, predicting synthetic outcomes .
- Synthetic ramifications : Conformational anchoring by cyclopropane stabilizes transition states in ring-opening or cycloaddition reactions .
Q. What strategies resolve contradictions in reaction pathways (e.g., decarboxylative rearrangements vs. ring-opening)?
- Methodological Answer :
Contradictions arise from competing acid- or transition-metal-mediated pathways:- Decarboxylation vs. rearrangement : α-(Phenylcarbonyl)cyclopropane carboxylic acid decarboxylates to cyclopropyl phenyl ketone (8% yield) but avoids dihydrofuran formation unless strong acid is present .
- Catalyst control : Nickel/AlMe₃ promotes [3+2] cycloaddition, while acidic conditions favor retro-Friedel-Crafts pathways .
- Systematic analysis : Use isotopic labeling (¹³C) and in situ NMR to track intermediates. For example, deuterated solvents can distinguish proton transfer steps in competing mechanisms .
Q. How do cyclopropyl ketones behave in transition-metal-catalyzed [3+2] cycloadditions?
- Methodological Answer :
Cyclopropyl phenyl ketone reacts with alkynes (e.g., 2-butyne) via Ni(cod)₂/AlMe₃ catalysis to form cyclopentenes. Key steps:- Oxidative addition : AlMe₃ facilitates cyclopropane activation, forming a six-membered oxa-nickelacycle intermediate .
- Regioselectivity : Electron-deficient alkynes favor endo transition states, while steric effects dominate with bulky substrates.
- Scope : Cyclopropyl ketones with electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reaction rates (e.g., 98% yield in 6 h) .
Data Contradiction Analysis
Q. Why does cyclopropyl phenyl ketone exhibit anomalous kinetics in sodium borohydride reductions?
- Critical Evaluation :
Despite excess NaBH₄, incomplete conversion occurs due to:- Competing decomposition : Cyclopropane ring cleavage generates electrophilic intermediates that consume hydride .
- Entropic penalty : Low ΔS‡ (-12.3 cal/mol·K) indicates a highly ordered transition state, disfavored at low temperatures .
- Validation : Replicate experiments with D-labeled ketones (e.g., C₆D₅CO-c-C₃H₅) to isolate kinetic isotope effects and confirm mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
